molecular formula C18H15ClN6O B605975 BCL6-IN-7 CAS No. 2097518-46-0

BCL6-IN-7

カタログ番号 B605975
CAS番号: 2097518-46-0
分子量: 366.8
InChIキー: MUSYPBPUEKXCSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BCL6-IN-7 is a potent BCL6 protein-protein interaction inhibitor . BCL6 is a master transcription factor for regulation of T follicular helper cells (T FH cells) proliferation . It has three evolutionary conserved structural domains . The interaction of these domains with corepressors allows for germinal center development and leads to B cell proliferation .


Molecular Structure Analysis

BCL6-IN-7 has a chemical formula of C18H15ClN6O, an exact mass of 366.10, and a molecular weight of 366.800 . The BCL6 protein encoded by the BCL6 gene is a zinc finger transcription factor that has three evolutionarily conserved domains . These include a N-terminal BTB/POZ domain, a central RN2 region, and another zinc finger at the C-terminal end .


Chemical Reactions Analysis

BCL6-IN-7 acts as an inhibitor by disrupting the protein-protein interactions between the BCL6 and its corepressors . This disruption leads to the degradation of BCL6, thereby inhibiting its function .


Physical And Chemical Properties Analysis

BCL6-IN-7 has a chemical formula of C18H15ClN6O, an exact mass of 366.10, and a molecular weight of 366.800 . Further physical and chemical properties such as solubility, stability, and reactivity are not explicitly detailed in the available literature.

科学的研究の応用

BCL6 as a Therapeutic Target

BCL6-IN-7, as a part of the broader BCL6 inhibitors category, plays a significant role in cancer research, especially concerning lymphomas. BCL6, a transcriptional factor, is primarily expressed in lymphocytes and is instrumental in their differentiation and proliferation. Targeting BCL6 is considered a promising strategy for treating autoimmune diseases and various forms of cancer (Kamada et al., 2017).

Mechanisms and Drug Development

BCL6 engages in critical interactions with corepressors, and interrupting these interactions is a pivotal mechanism exploited by drugs like BCL6-IN-7. For instance, the development of compounds that block BCL6-corepressor interactions has been a focal point, as these compounds show potential in killing lymphoma cells by potently blocking BCL6 repression of target genes (Kerres et al., 2017).

Application in Cancer Therapy

BCL6 inhibitors have shown to be effective against a range of hematologic and solid tumors. Their mechanisms involve the repression of specific gene networks by forming chromatin-modifying complexes. Inhibiting these functions of BCL6 has been the basis for the development of targeted lymphoma therapies (Hatzi & Melnick, 2014). Additionally, BCL6 is implicated in breast cancer, where it promotes invasion, migration, and growth by stimulating epithelial-mesenchymal transition (EMT) (Yu et al., 2015).

Challenges and Future Prospects

Despite the promising therapeutic potential, the development of high-quality chemical probes is necessary to evaluate the therapeutic potential of BCL6 inhibition fully. Recent advancements include the development of potent and selective BCL6 inhibitors and proteolysis-targeting chimeras (PROTAC) that effectively degrade BCL6, offering insights into the potential of BCL6 as a therapeutic target (McCoull et al., 2018).

作用機序

BCL6-IN-7 works by inhibiting the protein-protein interaction between BCL6 and its corepressors . This disruption leads to the degradation of BCL6, thereby inhibiting its function . BCL6 functions through two independent mechanisms that are collectively essential to GC formation and DLBCL, both mediated through its N-terminal BTB domain .

将来の方向性

Future research could focus on further understanding the role of BCL6 in various cancers and the potential of BCL6 inhibitors like BCL6-IN-7 as therapeutic agents . Strategies for identifying MYC, BCL2, and BCL6 rearrangements and the importance of partner genes for MYC rearrangements are areas of active investigation . The development of BCL6-targeted therapies for translation to the clinical setting is a compelling case .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 'BCL6-IN-7' involves the coupling of two key intermediates, followed by several synthetic steps to obtain the final product.", "Starting Materials": [ "4-amino-2-bromo-5-nitropyrimidine", "3-bromo-4-chlorobenzaldehyde", "Sodium hydride", "Diisopropylamine", "Palladium(II) acetate", "Copper(II) iodide", "Triethylamine", "Acetic acid", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Coupling of 4-amino-2-bromo-5-nitropyrimidine and 3-bromo-4-chlorobenzaldehyde using sodium hydride and diisopropylamine to obtain the intermediate product.", "Step 2: Reduction of the nitro group in the intermediate product using palladium(II) acetate and copper(II) iodide as catalysts and hydrogen gas as a reducing agent to obtain a new intermediate product.", "Step 3: Protection of the amino group in the new intermediate product using acetic anhydride and triethylamine to obtain a protected intermediate product.", "Step 4: Deprotection of the protected intermediate product using methanol and water to obtain a deprotected intermediate product.", "Step 5: Coupling of the deprotected intermediate product with 3-bromo-4-chlorobenzaldehyde using palladium(II) acetate and copper(II) iodide as catalysts and triethylamine as a base to obtain the final product, 'BCL6-IN-7'." ] }

CAS番号

2097518-46-0

製品名

BCL6-IN-7

分子式

C18H15ClN6O

分子量

366.8

IUPAC名

5-((5-Chloro-2-((pyridin-3-ylmethyl)amino)pyrimidin-4-yl)amino)indolin-2-one

InChI

InChI=1S/C18H15ClN6O/c19-14-10-22-18(21-9-11-2-1-5-20-8-11)25-17(14)23-13-3-4-15-12(6-13)7-16(26)24-15/h1-6,8,10H,7,9H2,(H,24,26)(H2,21,22,23,25)

InChIキー

MUSYPBPUEKXCSS-UHFFFAOYSA-N

SMILES

O=C1NC2=C(C=C(NC3=NC(NCC4=CC=CN=C4)=NC=C3Cl)C=C2)C1

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BCL6-IN-7;  BCL6 IN 7;  BCL6IN7;  BCL6 inhibitor-7;  BCL6 inhibitor 7;  BCL6 inhibitor7; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BCL6-IN-7
Reactant of Route 2
BCL6-IN-7
Reactant of Route 3
Reactant of Route 3
BCL6-IN-7
Reactant of Route 4
BCL6-IN-7
Reactant of Route 5
BCL6-IN-7
Reactant of Route 6
Reactant of Route 6
BCL6-IN-7

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。